4-(4-Ethylphenyl)nicotinic acid, 95%

Lipophilicity Drug-likeness Membrane permeability

CNS-targeted programs lose budget when 4-aryl nicotinic acid analogs fail to deliver the precise lipophilicity needed for blood-brain barrier penetration. 4-(4-Ethylphenyl)nicotinic acid (CAS 1261943-71-8) solves this with a measurable +0.56 LogP over the parent 4-phenyl scaffold, eliminating iterative LogP-tuning cycles. • Taft Es = -0.07-ideal steric probe between H and Me for kinase ATP-binding site scanning. • σₚ = -0.15-electron-rich aryl ring without redox-labile methoxy/amino groups. • Free -CO₂H handle enables amide coupling, esterification, and decarboxylative cross-coupling.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 1261943-71-8
Cat. No. B6413738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylphenyl)nicotinic acid, 95%
CAS1261943-71-8
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
InChIInChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)12-7-8-15-9-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17)
InChIKeyVRNFIKCDTDCELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethylphenyl)nicotinic acid, 95% – Physicochemical Profile


4-(4-Ethylphenyl)nicotinic acid (IUPAC: 4-(4-ethylphenyl)pyridine-3-carboxylic acid) is a biaryl nicotinic acid derivative bearing a para-ethylphenyl substituent at the pyridine 4‑position . The compound possesses a molecular formula of C₁₄H₁₃NO₂, a molecular weight of 227.26 g·mol⁻¹, a calculated LogP of 3.01, and a topological polar surface area (PSA) of 50.19 Ų . It is supplied at a certified purity of 95%, making it suitable as a synthetic intermediate for medicinal chemistry and agrochemical research programs . The presence of the ethyl group differentiates it from simpler 4‑phenyl, 4‑(4‑methylphenyl), and 4‑(4‑halophenyl) nicotinic acid analogs in terms of lipophilicity, steric demand, and electronic character—parameters that directly govern molecular recognition, membrane permeability, and metabolic stability in downstream applications [1][2].

Research context Medicinal chemistry and agrochemical intermediate
Purity grade Certified 95%, suitable for synthetic transformations (CoA review recommended)
Structural feature para-Ethyl group differentiates lipophilicity, steric, and electronic profiles from simpler analogs

4-(4-Ethylphenyl)nicotinic acid, 95% – Why It Stands Out


Although 4‑aryl nicotinic acids share a common pyridine‑3‑carboxylic acid scaffold, substitution at the para‑position of the pendant phenyl ring profoundly alters key molecular properties that dictate performance in target‑binding, physicochemical, and pharmacokinetic assays [1]. Simply exchanging 4‑(4‑ethylphenyl)nicotinic acid for 4‑phenylnicotinic acid (R = H) or 4‑(4‑methylphenyl)nicotinic acid (R = CH₃) introduces measurable differences in lipophilicity (ΔLogP up to 0.56), steric bulk (ΔTaft Es), and Hammett electronic parameters—each of which can shift IC₅₀, Kᵢ, solubility, or metabolic clearance in a structure‑dependent manner [2]. Furthermore, positional isomerism (2‑ vs 4‑ vs 5‑aryl substitution on the pyridine ring) generates distinct molecular shapes and electronic distributions that are not interchangeable in receptor‑mediated or enzyme‑catalyzed processes . These quantitative divergences, detailed in the evidence items below, demonstrate why direct substitution without experimental re‑validation risks irreproducible results and wasted procurement expenditure.

Analog mismatch 4-Phenyl or 4-methylphenyl analogs may shift LogP, steric fit, and electronic character, altering assay outcomes.
Halo-analog gap 4-Fluoro/chloro analogs are electron-withdrawing; ethyl is electron-donating, potentially reversing structure-activity trends.
Regioisomer risk 5-Aryl or 2-aryl isomers cannot replace the 4-aryl regioisomer; target engagement and synthetic utility differ.

4-(4-Ethylphenyl)nicotinic acid, 95% – Differentiation Evidence


Lipophilicity Comparison (LogP)

The octanol-water partition coefficient (LogP) of 4-(4-ethylphenyl)nicotinic acid is 3.01, compared to 2.45 for 4-phenylnicotinic acid [1]. This +0.56 LogP difference corresponds to an approximately 3.6‑fold higher lipophilicity, which directly influences passive membrane permeability, plasma protein binding, and metabolic clearance in ADME-Tox profiling [2].

Lipophilicity (LogP)
Reported
LogP 3.01 vs 2.45 (Δ +0.56, ~3.6× higher)
Supports membrane permeability screening context; may inform CNS lead optimization review.
Calculated LogP; verify experimental ADME correlation.
Lipophilicity Drug-likeness Membrane permeability

Taft Steric Parameter (Es) Comparison

The Taft steric parameter (Es) for the para-ethyl group is −0.07, compared to −0.00 for hydrogen and −0.12 for methyl [1][2]. This places the ethyl substituent in a steric range that is modestly larger than hydrogen but distinct enough to alter binding-pocket complementarity in sterically constrained enzyme active sites or receptor cavities [3].

Taft Steric (Es)
Class-level
Es −0.07 (ethyl) vs H: 0.00, CH₃: −0.12
Reported intermediate steric bulk may influence binding-pocket complementarity in sterically constrained targets.
Class-level LFER values; binding confirmation needed.
Steric effects Structure-activity relationship Enzyme fit

Hammett Sigma Constants: para-Ethyl vs para-Halo

The para-ethyl group contributes a Hammett σₚ constant of −0.15 (electron-donating), in contrast to para-fluoro (σₚ = +0.06) and para-chloro (σₚ = +0.23) substituents, which are electron-withdrawing [1][2]. For 4‑(4‑ethylphenyl)nicotinic acid, this electron-donating character reduces the acidity of the carboxylic acid (estimated pKa increase of ~0.2–0.3 units relative to the 4‑chloro analog), alters the electron density on the pyridine nitrogen, and modulates π–π stacking interactions with aromatic residues in biological targets [3].

Hammett σₚ
Class-level
σₚ −0.15 (ethyl) vs F: +0.06, Cl: +0.23, H: 0.00
Electron-donating character may differentiate from halo analogs in charge-transfer and H-bonding assays.
Class-level constants; review pKa and reactivity experimentally.
Electronic effects Hammett equation Reactivity modulation

Regioisomer Comparison: 4-Aryl vs 5-Aryl Nicotinic Acid

4-(4-Ethylphenyl)nicotinic acid bears the aryl substituent at the pyridine 4‑position (para to the ring nitrogen), whereas commercially available 5‑(4‑ethylphenyl)nicotinic acid and 2‑(4‑ethylphenyl)nicotinic acid carry the same substituent at the 5‑ and 2‑positions, respectively. The 4‑aryl regioisomer presents a distinct exit vector geometry (bond angle ~120° relative to the carboxylic acid) and altered electron distribution, which has been shown in patent SAR studies to yield different potency and selectivity profiles against targets such as nicotinic acetylcholine receptors and kinases [1].

Regioisomer identity
Class-level
4-aryl vs 5-aryl and 2-aryl nicotinic acid
Regioisomer mismatch may lead to loss of target engagement; not interchangeable for SAR studies.
Review patent SAR disclosures for regioisomer-specific potency.
Regioisomerism Molecular recognition Synthetic building block

Purity Specification and Batch Consistency

4-(4-Ethylphenyl)nicotinic acid is supplied with a certified purity of 95% . While higher-purity alternatives exist for some analogs (e.g., 5-p-tolylnicotinic acid at 98% ), the 95% specification is adequate for most research-scale synthetic transformations, provided that the identity and quantity of the major impurity (typically unreacted starting material or des-ethyl byproduct) are documented in the certificate of analysis (CoA) [1].

Purity specification
Lot attribute
Certified 95% (HPLC/UPLC area%)
Supports stoichiometric calculations; review CoA for impurity profile before sensitive assays.
Vendor-supplied purity; may require additional purification for catalytic studies.
Chemical purity Reproducibility Procurement specification

4-(4-Ethylphenyl)nicotinic acid, 95% – Key Applications


CNS Lead Optimization: Enhanced Passive Permeability

The +0.56 LogP advantage of 4-(4-ethylphenyl)nicotinic acid over the parent 4‑phenyl analog makes it a superior starting scaffold for CNS‑targeted programs where blood‑brain barrier penetration is a critical parameter. Medicinal chemists can use this building block to generate compound libraries with intrinsically higher membrane permeability, reducing the need for additional lipophilicity‑enhancing modifications that might compromise solubility or increase off‑target binding [1].

Steric Scanning in Kinase/GPCR SAR Studies

With a Taft Es value of −0.07, the ethyl group occupies a steric niche between hydrogen (Es = 0.00) and methyl (Es = −0.12) . This makes 4-(4-ethylphenyl)nicotinic acid an ideal probe for steric scanning of hydrophobic pockets in kinase ATP‑binding sites or GPCR orthosteric/allosteric sites, where modest steric bulk can dramatically shift potency or functional selectivity [1].

Electronic Tuning via Electron-Donating Substituents

The electron-donating nature of the para-ethyl group (σₚ = −0.15) differentiates this compound from the widely used 4‑(4‑fluorophenyl) and 4‑(4‑chlorophenyl)nicotinic acid analogs, both of which are electron-withdrawing. Researchers exploiting charge‑transfer interactions, metal coordination, or hydrogen‑bonding networks can use this compound to introduce an electron‑rich aromatic ring without resorting to strongly donating (and oxidatively labile) substituents such as methoxy or amino groups [1].

Regioselective Cross-Coupling & Late-Stage Functionalization

As a 4‑aryl nicotinic acid bearing a free carboxylic acid handle, this compound serves as a versatile intermediate for amide coupling, esterification, and decarboxylative cross‑coupling reactions. The 4‑aryl regioisomer provides a distinct substitution pattern that is not accessible from the more common 5‑aryl or 2‑aryl isomers , enabling the construction of structurally diverse screening libraries for hit‑to‑lead and lead‑to‑candidate progression [1].

Application
Selection Property
Validation Focus
CNS lead optimization permeability studies
LogP difference vs 4-phenyl analog
Passive membrane permeability assay correlation
Kinase/GPCR steric scanning
Taft Es steric profile
Binding-pocket complementarity evaluation
Electronic tuning in SAR
Hammett σₚ context (electron-donating)
Charge-transfer and H-bonding interaction assays
Regioselective cross-coupling chemistry
4-aryl regiochemistry (exit vector)
Coupling efficiency and scaffold diversification screening
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